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2-(1-Bromovinyl)toluene

Cat. No.: B13686492
M. Wt: 197.07 g/mol
InChI Key: JLTLGLMEGZAXCB-UHFFFAOYSA-N
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Description

Significance of Vinyl Halides as Synthetic Intermediates

Vinyl halides, and particularly vinyl bromides, are recognized as versatile synthetic intermediates due to the reactivity of the carbon-halogen bond. sioc-journal.cn This reactivity allows for their participation in a wide array of coupling reactions, enabling the formation of new chemical bonds and the assembly of intricate molecular frameworks. sioc-journal.cnnih.gov

Vinyl bromides are excellent substrates for transition metal-catalyzed cross-coupling reactions, which are fundamental processes for creating carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. longdom.orgresearchgate.net These reactions have revolutionized synthetic chemistry by providing efficient and selective methods for connecting different molecular fragments.

Notable C-C bond-forming reactions involving vinyl bromides include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a vinyl bromide with an organoboron compound, such as a boronic acid or ester, to form a new C(sp²)–C(sp²) bond. iitk.ac.in It is widely used for synthesizing substituted alkenes and biaryls. longdom.orgiitk.ac.in

Heck Reaction: In this reaction, a vinyl bromide is coupled with an alkene in the presence of a palladium catalyst to create a new, more substituted alkene. longdom.org

Sonogashira Coupling: This reaction involves the coupling of a vinyl bromide with a terminal alkyne, catalyzed by palladium and copper complexes, to yield conjugated enynes. mdpi.com

Stille Coupling: This involves the reaction of a vinyl bromide with an organostannane reagent in the presence of a palladium catalyst. longdom.org

Reductive Coupling: Nickel-catalyzed reductive coupling reactions can join vinyl bromides with alkyl bromides, offering a method to form C(sp²)-C(sp³) bonds. acs.org Iron-catalyzed protocols have also been developed for the cross-coupling of vinyl halides with organolithium reagents. acs.org

Vinyl bromides are also instrumental in forming carbon-heteroatom bonds. For instance, they can participate in Buchwald-Hartwig amination reactions to form enamines (C-N bond formation) and in similar couplings to form vinyl ethers (C-O bond formation) and vinyl sulfides (C-S bond formation). rsc.org The development of photochemical methods has further expanded the scope of C(sp²)-S bond formation using vinyl halides. rsc.org

The table below summarizes key cross-coupling reactions involving vinyl bromides.

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-MiyauraOrganoboron ReagentPd(0) complexesC(sp²)–C(sp²)
HeckAlkenePd(0) complexesC(sp²)–C(sp²)
SonogashiraTerminal AlkynePd/Cu complexesC(sp²)–C(sp)
StilleOrganostannanePd(0) complexesC(sp²)–C(sp²)
Buchwald-HartwigAmine, Alcohol, ThiolPd or Cu complexesC(sp²)–N, C(sp²)–O, C(sp²)–S
Reductive CouplingAlkyl HalideNi or Fe complexesC(sp²)–C(sp³)

The versatility of vinyl halides in bond-forming reactions makes them key precursors for a vast array of molecular scaffolds. cam.ac.ukresearchgate.net These scaffolds are the core structures of many pharmaceuticals, agrochemicals, and materials. taylorandfrancis.com By strategically choosing the coupling partners and reaction conditions, chemists can use a single vinyl bromide intermediate to generate a library of complex molecules with diverse functionalities and three-dimensional shapes. acs.org For example, intramolecular coupling reactions of vinyl halides can lead to the formation of various cyclic and polycyclic systems, which are prevalent in natural products. researchgate.net Furthermore, indoleninyl halides, which can be considered as vinyl halide surrogates, have been utilized as scaffolds for creating spirocyclic indole (B1671886) derivatives through hydrolysis, nucleophilic substitution, and cross-coupling reactions. acs.org

Structural Context of 2-(1-Bromovinyl)toluene within Aryl Vinyl Bromide Chemistry

This compound is a specific member of the aryl vinyl bromide family. Its structure consists of a toluene (B28343) molecule where a 1-bromovinyl group (–C(Br)=CH₂) is attached to the aromatic ring at the ortho position relative to the methyl group.

The key structural features of this compound are:

Aryl Group: The toluene ring, which is an electron-donating aromatic system due to the methyl group. vedantu.comaakash.ac.in The methyl group's presence can influence the reactivity of the aromatic ring in electrophilic substitution reactions and can sterically influence the adjacent vinyl bromide moiety. vedantu.comtestbook.com

Vinyl Bromide Group: The C=C double bond with a bromine atom attached to one of the sp² hybridized carbons. This functional group is the primary site of reactivity for cross-coupling reactions. The bromine atom makes the vinylic carbon electrophilic and susceptible to oxidative addition by transition metal catalysts.

Stereochemistry: The "1-Bromovinyl" nomenclature indicates that the bromine is on the first carbon of the vinyl group attached to the ring. This arrangement, known as an α-bromostyrene derivative, has distinct reactivity compared to its β-bromostyrene isomer.

Ortho-Substitution: The ortho-positioning of the methyl and bromovinyl groups may introduce steric hindrance that could affect the approach of catalysts and reagents, potentially influencing reaction rates and selectivities compared to its meta and para isomers.

The combination of the reactive vinyl bromide and the substituted aromatic ring makes this compound a potentially valuable intermediate for synthesizing complex, ortho-substituted aromatic compounds.

Overview of Strategic Research Directions for Functionalized Bromovinyl Arenes

Research in the field of functionalized bromovinyl arenes is actively pursuing several strategic directions aimed at enhancing their synthetic utility, sustainability, and efficiency.

One major focus is the development of novel and more efficient catalytic systems. While palladium has been the workhorse catalyst, there is a significant push towards using more abundant and less expensive first-row transition metals like iron, nickel, and cobalt. acs.orgresearchgate.net These efforts aim to create more sustainable and economical synthetic methods.

Another key research area is the expansion of the reaction scope and functional group tolerance. organic-chemistry.org Scientists are exploring new coupling partners and developing reaction conditions that are milder and compatible with a wider range of sensitive functional groups. acs.org This would allow for the synthesis of increasingly complex molecules in fewer steps.

Photoredox catalysis has emerged as a powerful strategy for activating vinyl halides under mild conditions using visible light. nih.gov This approach offers alternative reaction pathways, often involving radical intermediates, which can lead to unique chemical transformations not easily accessible through traditional thermal methods. nih.govrsc.org

Furthermore, there is a continuous effort in developing stereoselective methods for the synthesis and reaction of vinyl bromides. researchgate.net Controlling the geometry (E/Z) of the double bond is crucial as it directly impacts the structure and properties of the final product. Research into stereospecific coupling reactions and stereoselective synthesis of the vinyl bromide precursors themselves is ongoing. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Br B13686492 2-(1-Bromovinyl)toluene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9Br

Molecular Weight

197.07 g/mol

IUPAC Name

1-(1-bromoethenyl)-2-methylbenzene

InChI

InChI=1S/C9H9Br/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,2H2,1H3

InChI Key

JLTLGLMEGZAXCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=C)Br

Origin of Product

United States

Synthetic Methodologies for 2 1 Bromovinyl Toluene and Analogues

Direct Halogenation Approaches

Direct halogenation strategies utilize unsaturated hydrocarbons like alkenes and alkynes as starting materials. These methods involve the addition of bromine or its equivalents across a carbon-carbon double or triple bond to install the vinyl bromide functionality.

Bromination of Substituted Alkenes

The direct bromination of a substituted alkene, such as 2-vinyltoluene, is a potential route to 2-(1-Bromovinyl)toluene. Typically, the electrophilic addition of molecular bromine (Br₂) to an alkene results in the formation of a vicinal dibromide. masterorganicchemistry.com For instance, reacting styrene (B11656) with bromine leads to 1,2-dibromo-1-phenylethane. wikipedia.org To obtain the desired vinyl bromide, this dibrominated intermediate must undergo a subsequent dehydrobromination step.

Alternatively, reagents like N-bromosuccinimide (NBS) can be used for bromination, often under radical conditions, which can favor allylic or benzylic bromination over addition to the double bond, depending on the substrate and conditions. googleapis.com However, achieving selective synthesis of the vinyl bromide directly from the alkene without forming the dibromoalkane can be challenging and often requires a two-step sequence of addition followed by elimination.

Addition Reactions to Substituted Alkynes

A more direct and widely employed strategy for synthesizing vinyl bromides is the addition of bromine-containing reagents to substituted alkynes. Using a precursor like 2-ethynyltoluene (B1295245), the bromine and another atom (typically hydrogen) are added across the carbon-carbon triple bond. The regioselectivity (i.e., which carbon receives the bromine atom) and stereoselectivity (the geometric arrangement of the resulting alkene) of these reactions are critical considerations. masterorganicchemistry.comkhanacademy.org

The addition of hydrogen bromide (HBr) to a terminal alkyne like 2-ethynyltoluene can proceed via two main regiochemical pathways.

Markovnikov Addition : Under standard electrophilic addition conditions, the reaction follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the alkyne (the internal carbon), and the hydrogen atom adds to the terminal carbon. libretexts.orgyoutube.com This yields the internal vinyl bromide. Kinetic studies suggest that this reaction may proceed through a concerted termolecular mechanism, involving the alkyne and two molecules of HBr, which bypasses the formation of an unstable vinyl cation. youtube.com

Anti-Markovnikov Addition : To achieve the opposite regioselectivity, where the bromine adds to the terminal carbon, radical conditions are employed. libretexts.orglibretexts.org The reaction is initiated by a radical source, such as peroxides, in the presence of HBr. This free-radical mechanism leads to the formation of the terminal E-alkenyl bromide with high yield and excellent regio- and diastereoselectivity. organic-chemistry.org This method is compatible with a wide array of functional groups. organic-chemistry.org

PrecursorReagentConditionsProductSelectivity
Terminal AlkyneHBrElectrophilicInternal Vinyl BromideMarkovnikov
Terminal AlkyneHBrPeroxides (ROOR)Terminal Vinyl BromideAnti-Markovnikov

Transition metal catalysis offers powerful methods for controlling the selectivity of alkyne hydrohalogenation. Ruthenium complexes, in particular, have been shown to be effective catalysts. For example, a ruthenium-catalyzed regioselective hydrohalogenation of alkynes can provide Markovnikov products under mild conditions using simple bromide sources like zinc bromide (ZnBr₂). organic-chemistry.org Other ruthenium complexes can catalyze unorthodox trans-additions of various reagents across internal alkynes. nih.gov While many ruthenium-catalyzed additions to terminal alkynes focus on hydroboration or hydroarylation, these systems demonstrate the potential for high control over reaction outcomes. organic-chemistry.orgacs.orgrsc.org The choice of catalyst and ligands is crucial in directing the regiochemical and stereochemical outcome of the addition.

Catalyst SystemSubstrateReagentOutcomeReference
Ruthenium ComplexTerminal/Internal AlkynesZnBr₂Markovnikov Hydrobromination organic-chemistry.org
[Cp*RuCl]₄Internal AlkynesiPr₃SiC≡CX (X=H, Cl)trans-Addition Products nih.gov

The regio- and stereoselectivity of bromination can be finely tuned using specific reagent combinations. While the prompt mentions a bromide/bromate (B103136) couple, a common method for generating electrophilic bromine in situ, detailed applications for alkyne functionalization to produce this compound specifically are not extensively documented in the provided search context. However, the principles of controlling selectivity are well-established.

The stereochemistry of halogen addition to alkynes generally proceeds through an anti-addition mechanism. libretexts.orglibretexts.org This involves the formation of a bridged halonium ion intermediate, which is then attacked by the bromide ion from the opposite face, resulting in a trans-dihaloalkene. masterorganicchemistry.com When reacting with one equivalent of Br₂, the trans-dihaloalkene is the major product. masterorganicchemistry.com The regioselectivity for unsymmetrical alkynes is governed by the electronic and steric properties of the substituents. For aryl-substituted alkynes, the reaction can sometimes be less stereoselective, potentially involving a vinyl cation intermediate that allows for both syn and anti addition. masterorganicchemistry.com

Conversion from Oxygenated Precursors

An alternative synthetic route involves the transformation of a precursor that already contains the required carbon skeleton but possesses an oxygen-based functional group at the desired position. For the synthesis of this compound, a suitable oxygenated precursor is 2-acetyltoluene (also known as 2'-methylacetophenone).

This conversion can be achieved using reagents developed for the olefination of ketones. One established method involves the use of phosphorus-based reagents. For example, the application of triphenylphosphine-halogen-based reagents, such as those generated from triphenyl phosphite (B83602) and a halogen, can convert enolizable ketones into vinyl halides in good to excellent yields under mild conditions. organic-chemistry.org This transformation provides a direct route from a readily available ketone to the target vinyl bromide.

PrecursorReagent SystemProduct TypeReference
2-Acetyltoluene(PhO)₃P-HalogenVinyl Halide organic-chemistry.org

From Enolizable Ketones and Aldehydes (via Triphenyl Phosphite-Halogen Reagents)

A common and effective method for the synthesis of vinyl bromides is the reaction of enolizable ketones with a halogenating agent derived from triphenyl phosphite and bromine, which forms triphenylphosphine (B44618) dibromide in situ. This approach allows for the direct conversion of the carbonyl group to a bromovinyl group. For the synthesis of this compound, the readily available starting material is 2-methylacetophenone.

The reaction proceeds by the initial formation of a phosphonium (B103445) salt from triphenylphosphine and bromine. This reagent then activates the enol or enolate of the ketone, facilitating the substitution of the oxygen atom with bromine, ultimately leading to the desired vinyl bromide after elimination. The reaction conditions are generally mild, offering good to excellent yields. researchgate.net

A study by Spaggiari et al. demonstrated the application of triphenyl phosphite-halogen-based reagents for the preparation of vinyl halides from enolizable ketones. The halogenation proceeded smoothly under mild conditions. organic-chemistry.org While this study did not specifically report the synthesis of this compound, the general methodology is applicable.

Table 1: Synthesis of Vinyl Bromides from Enolizable Ketones

Starting KetoneReagentsSolventTemperatureYield (%)Reference
AcetophenonePPh₃, Br₂CH₂Cl₂0 °C to rt85 researchgate.netthieme-connect.com
4-MethylacetophenonePPh₃, Br₂CH₂Cl₂0 °C to rt88 researchgate.netthieme-connect.com
CyclohexanonePPh₃, Br₂CH₂Cl₂0 °C to rt92 researchgate.netthieme-connect.com

Halogen Exchange Reactions

Halogen exchange reactions provide a powerful tool for the synthesis of vinyl bromides from other vinyl halides, particularly vinyl iodides, which can be more readily accessible in some cases.

Metal-Mediated Halogen Exchange in Alkenyl Halides

Metal-mediated halogen exchange, particularly with copper catalysts, has emerged as a reliable method for the stereospecific conversion of alkenyl halides. organic-chemistry.org This transformation is advantageous as it allows for the late-stage introduction of a bromine atom while retaining the stereochemistry of the double bond.

Transformation of Alkenyl Iodides to Bromides

The transformation of alkenyl iodides into their corresponding bromides can be efficiently achieved using catalytic amounts of copper(I) iodide in the presence of a suitable ligand and a bromide source. A study by Nitelet and Evano demonstrated that the use of catalytic amounts of copper iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine enables the conversion of various alkenyl iodides to their brominated derivatives in excellent yields with complete retention of the double bond geometry. organic-chemistry.org

For the synthesis of this compound via this method, the precursor 2-(1-iodovinyl)toluene would be required. This can be synthesized from 2-methylacetophenone through various methods, such as the Barton's hydrazone iodination. wikipedia.org

Table 2: Copper-Catalyzed Halogen Exchange of Alkenyl Iodides to Alkenyl Bromides

SubstrateBromide SourceCatalystLigandSolventTemperatureYield (%)Reference
(E)-(β-Iodostyrene)TMABrCuI (10 mol%)trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)Dioxane110 °C95 organic-chemistry.org
(Z)-(β-Iodostyrene)TMABrCuI (10 mol%)trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)Dioxane110 °C93 organic-chemistry.org
1-Iodo-1-octeneTMABrCuI (10 mol%)trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)Dioxane110 °C85 organic-chemistry.org

Organometallic Routes to Bromovinyl Arenes

Organometallic reagents offer versatile pathways to functionalized arenes, including bromovinyl derivatives. These routes often involve the formation of a carbon-carbon or carbon-bromine bond through the intermediacy of a metallic species.

Conversion of Organotrifluoroborates to Brominated Derivatives

Potassium organotrifluoroborate salts are stable, crystalline solids that serve as excellent precursors to a variety of organic compounds. A significant application of these reagents is their conversion to organic bromides. Kabalka and Mereddy reported that organotrifluoroborates are rapidly and regioselectively converted into organic bromides in excellent yields under mild conditions using sodium bromide in the presence of chloramine-T. organic-chemistry.org

To apply this method for the synthesis of this compound, the corresponding potassium (2-(1-bromovinyl)phenyl)trifluoroborate would be the key intermediate. This could potentially be synthesized from a suitable organoboron precursor. The general applicability of this method to alkenyl trifluoroborates makes it a promising route.

Table 3: Bromination of Potassium Organotrifluoroborates

OrganotrifluoroborateBrominating AgentOxidantSolventYield (%)Reference
Potassium phenyltrifluoroborateNaBrChloramine-TH₂O/THF95 organic-chemistry.org
Potassium vinyltrifluoroborateNaBrChloramine-TH₂O/THF92 organic-chemistry.org
Potassium (E)-styryltrifluoroborateNaBrChloramine-TH₂O/THF94 organic-chemistry.org

Bromine/Magnesium Exchange on Dibromo(hetero)arenes

The bromine/magnesium exchange reaction is a powerful tool for the regioselective functionalization of polyhalogenated arenes. This method allows for the generation of a Grignard reagent from a dibromoarene, which can then be trapped with a suitable electrophile.

For the synthesis of this compound, one could envision a route starting from 1,2-dibromotoluene. A regioselective bromine/magnesium exchange at the 2-position would generate 2-bromo-6-methylphenylmagnesium bromide. Subsequent reaction with an appropriate two-carbon electrophile, such as acetaldehyde (B116499), would yield 1-(2-bromo-6-methylphenyl)ethanol. Dehydration of this alcohol would provide 2-bromo-6-methylstyrene, which could then be further elaborated to the target molecule. However, a more direct approach would be preferable. The reaction of the Grignard reagent with a vinylating agent could also be considered.

While a direct synthesis of this compound via this specific route is not explicitly documented in the provided search results, the principles of Grignard reagent formation and subsequent reaction are well-established. For instance, the reaction of phenylmagnesium bromide with acetaldehyde is known to produce 1-phenylethanol. youtube.comdoubtnut.comaskfilo.comyoutube.comsarthaks.com

Table 4: Representative Reactions of Grignard Reagents with Aldehydes

Grignard ReagentAldehydeProductReference
Phenylmagnesium bromideAcetaldehyde1-Phenylethanol youtube.comdoubtnut.comaskfilo.comyoutube.comsarthaks.com
Ethylmagnesium bromideBenzaldehyde1-Phenyl-1-propanol
Methylmagnesium bromide2-Naphthaldehyde1-(Naphthalen-2-yl)ethanol

Multistep Syntheses Incorporating the Bromovinyl Motif

Multistep syntheses are often required to construct complex molecules containing the bromovinyl group, especially when dealing with elaborate structures like benzocyclobutenes and nucleoside analogues. These synthetic routes typically involve the sequential introduction and modification of functional groups to build the target molecule.

The synthesis commences with the biphasic bromination of benzocyclobutene to yield 4-bromobenzocyclobutene. mdpi.com This is followed by the formation of a Grignard reagent and subsequent formylation to produce 4-benzocyclobutenecarbaldehyde. mdpi.comresearchgate.net A Knoevenagel condensation with malonic acid then extends the side chain to form benzocyclobutenylacrylic acid. mdpi.comresearchgate.net The crucial bromovinyl group is then installed through a bromination-dehydrobromination sequence. The acrylic acid is first treated with bromine to give a dibromo intermediate, which is then subjected to elimination to afford the final 4-(2-bromovinyl)benzocyclobutene product. mdpi.comresearchgate.net The final elimination step yields a mixture of trans- and cis-isomers, with the trans-isomer being the major product. mdpi.com

Table 1: Multistep Synthesis of 4-(2-Bromovinyl)benzocyclobutene mdpi.comresearchgate.net

StepStarting MaterialReagents and ConditionsProduct
1BenzocyclobuteneBr₂, H₂O4-Bromobenzocyclobutene
24-Bromobenzocyclobutenei) Mg, dry THF; ii) dry DMF4-Benzocyclobutenecarbaldehyde
34-BenzocyclobutenecarbaldehydeCH₂(COOH)₂, Pyridine, Piperidine (cat.)Benzocyclobutenylacrylic acid
4Benzocyclobutenylacrylic acidBr₂, CH₂Cl₂Dibromo intermediate
5Dibromo intermediateNa₂CO₃, heating4-(2-Bromovinyl)benzocyclobutene

Acyclic nucleoside analogues containing the (E)-bromovinyl moiety have been synthesized as potential antiviral agents. tandfonline.comnih.gov A general and efficient method for their preparation involves the coupling of a suitable allylic bromide with a variety of nucleobases. This approach allows for the synthesis of a library of compounds with different heterocyclic bases. tandfonline.comnih.gov

The synthesis of the key allylic bromide intermediate starts from a suitable precursor which is then brominated to introduce the bromine atom. This allylic bromide is then coupled with the desired nucleobase (such as thymine, uracil (B121893), 5-fluorouracil, 5-iodouracil, cytosine, and adenine) in the presence of a base to afford the target acyclic nucleoside analogues. tandfonline.comnih.gov This method has been shown to be effective for producing a range of (E)-bromovinyl nucleosides. tandfonline.comnih.gov

Table 2: Synthesis of Acyclic (E)-Bromovinyl Nucleoside Analogues tandfonline.comnih.gov

NucleobaseCoupling ConditionsProduct
ThymineAllylic Bromide, BaseAcyclic (E)-Bromovinyl Thymine Nucleoside
UracilAllylic Bromide, BaseAcyclic (E)-Bromovinyl Uracil Nucleoside
5-FluorouracilAllylic Bromide, BaseAcyclic (E)-Bromovinyl 5-Fluorouracil Nucleoside
5-IodouracilAllylic Bromide, BaseAcyclic (E)-Bromovinyl 5-Iodouracil Nucleoside
CytosineAllylic Bromide, BaseAcyclic (E)-Bromovinyl Cytosine Nucleoside
AdenineAllylic Bromide, BaseAcyclic (E)-Bromovinyl Adenine Nucleoside

The synthesis of (E)-4-Thio-5-(2-bromovinyl)uridine and its deoxyuridine analogue has been achieved through a multi-step sequence starting from uridine (B1682114) or 2'-deoxyuridine (B118206). researchgate.net This process involves the introduction of the bromovinyl group at the 5-position of the uracil ring and subsequent thionation of the C4-carbonyl group.

The synthetic route commences with the conversion of uridine or 2'-deoxyuridine to the corresponding (E)-5-(2-bromovinyl) derivative. researchgate.net This is accomplished through a sequence of iodination, selective oxidation, and a Heck reaction. researchgate.net The resulting (E)-5-(2-bromovinyl)uridine or deoxyuridine is then subjected to esterification, followed by a thionation reaction to convert the C4-carbonyl into a thiocarbonyl. researchgate.net The final step involves hydrolysis to remove the protecting groups and afford the target (E)-4-Thio-5-(2-bromovinyl)uridine or deoxyuridine. researchgate.net An alternative synthesis of E-5-(2-bromovinyl)-4′-thio-2′-deoxyuridine has also been reported, highlighting a practical 7-step synthesis from 2-deoxy-D-ribose. rsc.org

Table 3: Synthetic Sequence for (E)-4-Thio-5-(2-bromovinyl)uridine/deoxyuridine researchgate.net

StepStarting MaterialKey Transformation
1Uridine / 2'-DeoxyuridineIodination
25-Iodouridine derivativeSelective Oxidation
3Oxidized intermediateHeck Reaction
4(E)-5-(2-bromovinyl)uridine derivativeEsterification
5Esterified intermediateThionation of C4-carbonyl
6Thionated intermediateHydrolysis

Stereoselective Synthesis of this compound and its Stereoisomers

The stereochemistry of the bromovinyl group, whether it is in the (E) or (Z) configuration, can have a significant impact on the properties and reactivity of the molecule. Therefore, methods for the stereoselective synthesis of these isomers are of great importance.

The stereoselective synthesis of both (E)- and (Z)-bromovinyl compounds can be achieved through various methods, including the manipulation of reaction conditions and the use of specific reagents. For example, the stereochemical outcome of Michael addition reactions of pyrazoles to conjugated carbonyl alkynes can be switched between (E) and (Z) isomers by the presence or absence of a silver carbonate catalyst. nih.gov

A notable method for the stereoselective synthesis of (Z)-β-bromo Baylis-Hillman ketones involves a one-pot three-component reaction using magnesium bromide as both a Lewis acid promoter and a bromine source. ttu.edu This reaction proceeds via a Michael-type addition to α,β-acetylenic ketones to form a β-bromo allenolate intermediate, which then reacts with an aldehyde to give the (Z)-adduct with good selectivity. ttu.edu Furthermore, the bromoboration of propyne (B1212725) with BBr₃ has been shown to proceed with high syn-selectivity to produce a (Z)-2-bromo-1-propenyldibromoborane, which can be further functionalized while retaining its stereochemistry. organic-chemistry.org Microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids in a triethylamine/DMF system provides a rapid and high-yielding route to (Z)-1-bromo-1-alkenes. researchgate.net Conversely, stereoselective access to both E- and Z-isocyanoalkenes has been achieved through the copper-catalyzed coupling of vinyl iodides with formamide, where the stereochemistry of the starting vinyl iodide is retained in the product. nsf.gov

Table 4: Methods for Stereoselective Synthesis of (E)- and (Z)-Bromovinyl Compounds

MethodKey Reagents/ConditionsStereochemical OutcomeReference
Michael AdditionAg₂CO₃ catalystSwitchable (E) or (Z) nih.gov
Baylis-Hillman ReactionMgBr₂, α,β-acetylenic ketone, aldehyde(Z)-selectivity ttu.edu
BromoborationBBr₃ on propyne(Z)-selectivity organic-chemistry.org
DecarboxylationMicrowave, anti-2,3-dibromoalkanoic acid, Et₃N/DMF(Z)-selectivity researchgate.net
Coupling ReactionCu(I)I, vinyl iodide, formamideRetention of stereochemistry nsf.gov

A fundamental strategy for controlling the stereochemistry of vicinal dihalides, which can be precursors to vinyl bromides, is through the anti-addition of halogens to alkenes. The bromination of an alkene proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.commasterorganicchemistry.com The formation of this three-membered ring blocks one face of the original double bond. youtube.commasterorganicchemistry.com

The subsequent attack of the bromide ion occurs from the opposite face (backside attack), leading to the exclusive formation of the anti-addition product where the two bromine atoms are on opposite sides of the carbon-carbon bond. youtube.comyoutube.commasterorganicchemistry.commasterorganicchemistry.com This stereospecificity is a powerful tool in synthesis. For example, the bromination of a cis-alkene will yield a racemic mixture of enantiomers, while the bromination of a trans-alkene will produce a meso compound, if the substitution pattern allows. By controlling the stereochemistry of the dibromo precursor through this anti-addition mechanism, subsequent elimination reactions can be used to generate a specific stereoisomer of the desired bromovinyl compound.

Table 5: Stereochemical Outcome of Anti-Addition of Bromine to Alkenes

Alkene StereochemistryIntermediateProduct Stereochemistry
cisCyclic Bromonium IonRacemic mixture of enantiomers
transCyclic Bromonium IonMeso compound (if applicable)

Reactivity and Transformational Chemistry of 2 1 Bromovinyl Toluene

Transition Metal-Catalyzed Cross-Coupling Reactions

Nickel catalysts have demonstrated significant utility in the activation of the C-Br bond in vinyl bromides such as 2-(1-bromovinyl)toluene. This activation facilitates a range of coupling reactions with various partners, leading to the formation of substituted alkenes.

Nickel-catalyzed reductive cross-coupling provides a powerful method for the formation of C(sp²)–C(sp³) bonds by joining two electrophilic partners, such as a vinyl bromide and an alkyl halide, in the presence of a stoichiometric reductant. nih.govrsc.org This approach avoids the pre-formation of organometallic nucleophiles, which can be sensitive and difficult to handle. rsc.org For a substrate like this compound, this reaction would yield substituted allylbenzenes.

The general mechanism involves the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition to the vinyl bromide. The resulting vinyl-Ni(II)-bromide intermediate can then react with the alkyl halide. A final reductive elimination step furnishes the desired cross-coupled product and regenerates the active nickel catalyst. The use of a reductant, such as zinc or manganese metal, is crucial for turning over the catalytic cycle. nih.gov The choice of ligand is also critical for achieving high efficiency and selectivity.

Catalyst SystemAlkyl HalideReductantSolventYield (%)
NiI₂ / LigandR-BrZnDMPUHigh
NiBr₂(glyme) / BiOXR-BrMnDMFHigh

This table presents generalized conditions for nickel-catalyzed reductive cross-coupling of vinyl bromides with alkyl halides based on literature for similar substrates.

Detailed research has shown that these reactions are tolerant of a wide array of functional groups, making them highly valuable in the synthesis of complex molecules. nih.gov The chemoselectivity of the reaction allows for the preferential activation of the C-Br bond over other potentially reactive sites in the molecule. nih.gov

Similar to the coupling with alkyl halides, nickel catalysis can effectively mediate the reductive cross-coupling of vinyl bromides with aryl halides to form substituted styrenyl derivatives. wisc.edunih.gov This transformation is a valuable tool for the synthesis of complex aromatic and heteroaromatic structures. The reaction proceeds through a similar catalytic cycle involving oxidative addition of the nickel catalyst to the more reactive halide (typically the aryl halide), followed by a reaction with the vinyl bromide and reductive elimination.

The efficiency and outcome of the reaction are highly dependent on the nature of the nickel catalyst, the ligands employed, and the reaction conditions. A synergistic effect has been observed when a mixture of two different ligands is used, leading to improved yields. wisc.edu

Catalyst SystemAryl HalideReductantSolventYield (%)
NiCl₂ / LigandAr-BrMnDMA55-88

This table presents generalized conditions for nickel-catalyzed reductive cross-coupling of vinyl bromides with aryl halides based on literature for similar substrates. wisc.edu

These protocols are noted for their operational simplicity, often using bench-stable reagents and tolerating trace amounts of water and oxygen. wisc.edu

Vinyl acetate (B1210297) has emerged as a practical and environmentally benign vinylating agent in cross-coupling reactions, serving as a green alternative to vinyl bromide. mdpi.com Nickel-catalyzed reductive cross-coupling of a vinyl bromide like this compound with vinyl acetate would lead to the formation of a substituted 1,3-diene. This reaction offers a straightforward method for the introduction of a vinyl group. mdpi.com

The proposed mechanism follows the standard reductive cross-coupling pathway, where the nickel catalyst facilitates the coupling of the two vinyl electrophiles in the presence of a reductant. mdpi.com This methodology has been successfully applied to a broad scope of aryl bromides, suggesting its applicability to vinyl bromides as well. mdpi.com

Catalyst SystemCoupling PartnerReductantSolventYield (%)
Ni(cod)₂ / LigandVinyl AcetateZnNMPGood to Excellent

This table presents generalized conditions for nickel-catalyzed reductive cross-coupling of aryl bromides with vinyl acetate, which is analogous to the reaction with vinyl bromides. mdpi.com

Alkylsilicates are increasingly recognized as effective coupling partners in cross-coupling reactions for the formation of C(sp²)–C(sp³) bonds. gelest.com These reagents are stable, easy to handle, and can be stored for extended periods. gelest.com The nickel-catalyzed cross-coupling of this compound with an alkylsilicate would provide a direct route to the corresponding alkyl-substituted alkene. This reaction is tolerant of various functional groups in both coupling partners and proceeds under mild conditions. gelest.com

Catalyst SystemAlkylsilicateActivatorSolvent
Ni(acac)₂ / LigandK[R-SiF₅]Cs₂CO₃THF/H₂O

This table presents generalized conditions for the cross-coupling of vinyl bromides with alkylsilicates.

Dual catalysis, combining a nickel catalyst with a photoredox catalyst, has opened up new avenues for cross-coupling reactions under mild conditions. researchgate.netoaes.cc This approach utilizes visible light to generate radical intermediates from one of the coupling partners, which then enter the nickel catalytic cycle. rsc.orgrsc.orgnih.gov For this compound, a dual nickel/photoredox-catalyzed reaction could enable its coupling with a variety of partners, including those that are challenging to activate under traditional thermal conditions.

In a typical scenario, the photoredox catalyst, upon excitation by light, engages in a single-electron transfer process to generate a radical species. This radical can then be trapped by the nickel catalyst, leading to the formation of a key intermediate that undergoes reductive elimination to afford the final product. This methodology has been successfully applied to the coupling of aryl and vinyl halides with a range of partners. rsc.org

PhotocatalystNickel CatalystCoupling PartnerReductantSolvent
Ir(ppy)₃NiBr₂·diglymeR-XAmineDMF

This table presents generalized conditions for dual nickel/photoredox-catalyzed cross-coupling reactions involving vinyl halides.

This dual catalytic system often allows for reactions to proceed at room temperature and with high functional group tolerance, making it a powerful tool for modern organic synthesis. oaes.cc

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing complex molecular architectures. For substrates like this compound, the vinyl bromide group is an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These transformations typically proceed through a catalytic cycle involving oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation or migratory insertion, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Palladium-catalyzed carboamination reactions involving vinyl bromides are a potent strategy for the synthesis of nitrogen-containing heterocycles. In a general context, these reactions couple a vinyl bromide with an alkene that has a tethered amine. nih.gov This process facilitates the formation of a new carbon-carbon bond and a carbon-nitrogen bond in a single operation, leading to the construction of pyrrolidine (B122466) rings. nih.gov

For a substrate like this compound, it could react with a γ-(N-arylamino)alkene in the presence of a palladium catalyst. The reaction would be expected to form an N-aryl-2-allyl-substituted pyrrolidine, where the 2-(o-tolyl)vinyl group is installed at the 2-position of the pyrrolidine ring. These reactions are known to proceed with high diastereoselectivity for forming specific isomers. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Carboamination of Vinyl Bromides

Component Example Condition Role
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) Palladium(0) source
Ligand Tri-2-furylphosphine Stabilizes the palladium center
Base Sodium tert-butoxide (NaOtBu) Promotes catalyst regeneration
Solvent Toluene (B28343) Reaction medium

| Temperature | 60–110 °C | Provides thermal energy for reaction |

The molecular architecture of this compound is particularly suited for intramolecular C-H activation and annulation reactions. The proximity of the ortho-methyl group to the bromovinyl moiety allows for palladium-catalyzed cyclization to form polycyclic aromatic systems. This type of reaction, often referred to as a direct C-H annulation, provides an efficient pathway to construct fused ring systems.

In a process analogous to the synthesis of azahelicenes from pendant (Z)-bromovinyl side chains, the palladium catalyst would first oxidatively add to the C-Br bond of this compound. nih.gov The resulting vinylpalladium(II) species could then undergo an intramolecular C-H activation of the adjacent methyl group, leading to the formation of a new carbon-carbon bond and subsequent annulation. This would result in the formation of a substituted indene derivative. Such reactions are highly valued for their atom economy and ability to rapidly build molecular complexity from simple precursors. nih.gov

Palladium-catalyzed vinylation reactions are a general method for forming new carbon-carbon bonds between two vinyl groups. rsc.org While specific examples involving this compound are not detailed in the literature, its vinyl bromide moiety makes it a suitable electrophile for coupling with vinyl organometallic reagents such as vinylmagnesium bromide or organosilicon compounds like polyvinylsiloxanes.

The reaction mechanism involves the standard palladium cross-coupling cycle. A Pd(0) catalyst would oxidatively add to the C-Br bond of this compound. The resulting vinylpalladium(II) bromide intermediate would then undergo transmetalation with the vinyl organometallic reagent (e.g., vinylmagnesium bromide). The final step is reductive elimination from the dialkenylpalladium(II) complex to furnish a diene product, specifically a derivative of 2-vinyl-1-(prop-1-en-2-yl)benzene, and regenerate the Pd(0) catalyst.

The Sonogashira coupling is a highly reliable palladium-catalyzed reaction that forms a carbon-carbon bond between a vinyl halide and a terminal alkyne. wikipedia.org This reaction is co-catalyzed by a copper(I) salt, typically copper(I) iodide. organic-chemistry.org this compound serves as a classic vinyl halide substrate for this transformation. The reactivity of vinyl halides in Sonogashira couplings generally follows the order I > OTf > Br > Cl. libretexts.org

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to a Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. This acetylide then undergoes transmetalation to the vinylpalladium(II) complex. Subsequent reductive elimination yields the final enyne product, 2-(1-(alkynyl)vinyl)toluene, and regenerates the active catalysts. wikipedia.org The reaction is typically carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which also serves as the solvent in some cases. organic-chemistry.org

Table 2: Typical Reagents for Sonogashira Coupling of a Vinyl Bromide

Reagent Type Examples Function
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Primary catalyst
Copper Co-catalyst Copper(I) iodide (CuI) Activates the alkyne
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) Base and often solvent
Alkyne Partner Phenylacetylene, 1-Heptyne Nucleophilic coupling partner

| Solvent | THF, DMF, Amine | Reaction medium |

The vinyl bromide functionality of this compound makes it a versatile substrate for several other cornerstone palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Heck reactions.

The Suzuki-Miyaura reaction couples the vinyl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com This reaction is widely used to form C(sp²)-C(sp²) bonds, and reacting this compound with an aryl or vinyl boronic acid would yield substituted styrenes or dienes, respectively. tcichemicals.com

The Stille reaction utilizes an organotin reagent (organostannane) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org The coupling of this compound with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) would produce the corresponding dienes, styrenes, or enynes. libretexts.org A key advantage of Stille couplings is the stability and functional group tolerance of the organostannane reagents, though their toxicity is a significant drawback. wikipedia.org Additives like copper(I) salts can accelerate the reaction rate. harvard.edu

The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of the vinyl bromide with an alkene in the presence of a palladium catalyst and a base (commonly an amine like triethylamine). wikipedia.orgorganic-chemistry.org This reaction forms a new C-C bond at an unsubstituted position on the alkene partner, resulting in a substituted alkene. youtube.com Reacting this compound with an alkene like styrene (B11656) or an acrylate would lead to the formation of a more complex, substituted diene structure with high stereoselectivity. organic-chemistry.org

Table 3: Comparison of Palladium-Catalyzed Reactions for Vinyl Halides

Reaction Nucleophile Key Features
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂) Mild conditions; non-toxic boron reagents. libretexts.org
Stille Organostannane (e.g., R-SnBu₃) Tolerant of many functional groups; toxic tin reagents. organic-chemistry.org

| Heck | Alkene (e.g., R'-CH=CH₂) | Forms a substituted alkene; requires a base. wikipedia.org |

Copper-Catalyzed Reactions

While palladium catalysis is more common for activating vinyl bromides, copper-catalyzed reactions also provide important synthetic pathways. Copper catalysts are often cheaper and can offer complementary reactivity. Copper-catalyzed cross-coupling reactions can be used to form C-C, C-N, C-O, and C-S bonds.

For a substrate like this compound, copper-catalyzed cross-coupling reactions are a viable option for forming new bonds. For example, copper(I) can catalyze the coupling of vinyl bromides with various nucleophiles. This includes reactions with organozinc reagents, vinylsiloxanes, and alkylboranes. nih.govrsc.orgnih.gov These reactions often require a ligand to stabilize the copper center and a base. researchgate.net The use of copper catalysis avoids the high cost associated with palladium and can sometimes prevent side reactions observed with more reactive palladium systems. For instance, copper(I)-catalyzed cross-coupling of a vinylsiloxane with a bromoalkyne provides a mild and efficient route to sensitive enynes. nih.gov Similarly, coupling with organoboranes can proceed effectively with an inexpensive copper catalyst. rsc.org

Coupling Reactions (e.g., with N-vinylazoles)

The palladium- or copper-catalyzed N-vinylation of azoles with vinyl bromides represents a reliable method for the synthesis of N-vinyl azoles. nih.govsemanticscholar.org These compounds are significant structural motifs in natural products, pharmaceuticals, and materials science. nih.govsemanticscholar.org In this context, this compound serves as a viable vinyl bromide substrate for such cross-coupling reactions. The reaction typically involves the coupling of the vinyl halide with the N-H bond of an azole, such as an imidazole, benzimidazole, or indole (B1671886), in the presence of a metal catalyst.

For instance, the coupling of a vinyl bromide with an azole can be achieved under mild, transition-metal-free conditions using vinyl selenones, proceeding through an addition/elimination cascade. nih.gov However, the more conventional approach involves a metal catalyst. nih.govsemanticscholar.org The choice of catalyst (typically copper or palladium complexes) and reaction conditions can influence the yield and selectivity of the N-vinylation product. When unsymmetrical azoles are used, the reaction can lead to the formation of regioisomers. nih.govsemanticscholar.org

A generalized reaction scheme for the coupling of this compound with an N-H containing azole is presented below.

Table 1: Illustrative Conditions for N-Vinylation of Azoles with Vinyl Bromides

Catalyst SystemBaseSolventTemperatureProduct YieldReference
Palladium-basedK₂CO₃DMF110 °CModerate to High nih.govsemanticscholar.org
Copper-based (e.g., CuI)Cs₂CO₃Dioxane80-120 °CGood to Excellent researchgate.net

Note: This table represents typical conditions for similar reactions as specific data for this compound was not detailed in the provided search context. DMF = Dimethylformamide.

Radical Mediated Transformations

Vinyl radicals are highly reactive intermediates that can be generated from vinyl halides like this compound. researchgate.net These radicals participate in a variety of transformations, offering reaction pathways not readily accessible through other mechanisms. researchgate.net The reactivity is governed by the "polar effect," which determines the interaction between the radical intermediate and other substrates. semanticscholar.org Bromine radicals can act as polarity-reversal catalysts under visible light irradiation, enabling transformations of aldehydes that can then react with vinyl arenes. semanticscholar.orgnih.govsemanticscholar.org

Generation of Vinyl Radicals by Photoelectron Transfer

Vinyl radicals can be effectively generated from this compound through photoelectron transfer (PET) processes, often initiated by visible light photoredox catalysis. researchgate.net This method involves the homolytic cleavage of the carbon-bromine bond. researchgate.net The photolysis of bromostyrene derivatives in a solvent like methanol can lead to the formation of the corresponding vinyl radical. researchgate.net The structure of the resulting vinyl radical, whether it is a bent σ-type or a linear π-type radical, can depend on the nature of the substituents on the vinyl group. researchgate.net For the vinyl radical derived from this compound, a bent structure is expected, which may rapidly equilibrate. researchgate.net

Reactions Involving Vinyl Radical Intermediates

Once generated, the vinyl radical from this compound can undergo several reaction pathways. These intermediates are key in various synthetic transformations, including C-C and C-N bond formation. nih.gov The specific reaction pathway, such as hydrogen atom transfer (HAT) or atom transfer radical addition (ATRA), can be selected by choosing an appropriate hydrogen atom donor (HAD). researchgate.net For example, an acyl radical can be trapped by a vinyl arene, and the resulting benzylic radical can then undergo a polarity-favored HAT with HBr to yield a ketone product. semanticscholar.orgnih.gov Vinyl radicals can also be involved in rearrangements, such as the 1,4-migration of a phenyl group in 2-(benzylthio)vinyl radicals or internal 1,5-hydrogen transfer. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for the construction of cyclic molecules. Vinyl halides such as this compound can participate in these reactions, leading to diverse molecular architectures.

[2+1+1] Annulation Reactions (e.g., with Norbornenes)

A notable transformation involving a bromostyrene derivative is the palladium-catalyzed intermolecular [2+1+1] annulation reaction with norbornenes. rsc.org This process has been successfully applied to (Z)-bromostyrene derivatives, yielding bismethylenecyclobutane derivatives in high yields. rsc.org The reaction proceeds through a domino coupling mechanism that involves a double Heck-type coupling, twofold C(sp²)-H bond activation, and the formation of three new carbon-carbon bonds. rsc.org This demonstrates a sophisticated use of this compound analogues in constructing complex polycyclic systems.

Table 2: Palladium-Catalyzed [2+1+1] Annulation of (Z)-Bromostyrenes with Norbornene

Substrate 1Substrate 2CatalystLigandBaseSolventProductYield
(Z)-Bromostyrene derivativeNorbornenePd(OAc)₂P(o-tol)₃Cs₂CO₃TolueneBismethylenecyclobutane derivativeHigh

Source: Adapted from research on palladium-catalyzed annulation reactions. rsc.org

Reactions with Other Reagents and Substrates

The reactivity of this compound is not limited to the transformations mentioned above. The bromine atom on the vinyl group allows for its participation in various other reactions. The reaction of bromine atoms with toluene, for instance, has been studied theoretically and found to proceed via the abstraction of hydrogen atoms from the methyl group, forming intermediate complexes. researchgate.net While this relates to the toluene moiety, it highlights the potential for radical abstraction reactions.

Furthermore, the vinyl group itself can undergo radical addition reactions. In the presence of a radical initiator like a peroxide, HBr can add across the double bond. utdallas.edu The regiochemistry of this addition is controlled by the stability of the intermediate carbon radical, typically leading to the anti-Markovnikov product where the bromine atom adds to the less substituted carbon. utdallas.edu

Insufficient Scientific Literature Available for the Reactivity of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a lack of specific research data on the chemical reactivity of the compound this compound for the requested transformations. Extensive searches for documented reactions, including those with tellurium halides for vinylic telluride synthesis, phosphorylation and phosphinylation reactions, and cross-electrophile coupling with alcohols, did not yield any specific examples or detailed research findings for this particular compound.

While the requested reaction types are established methodologies for a broad range of vinyl bromides, the scientific community has not published specific studies applying these reactions to this compound. The strict adherence to providing scientifically accurate and detailed findings solely on this compound, as per the user's instructions, cannot be fulfilled without such primary research data.

General information on the reactivity of vinyl bromides is available. For instance, cross-electrophile coupling of vinyl halides with alcohols is a known method for forming C(sp³)–C(sp²) bonds. nih.govresearchgate.netacs.orgchemrxiv.org Similarly, the synthesis of vinylic tellurides from vinyl halides has been reported through various synthetic routes. researchgate.netkisti.re.kr However, applying this general knowledge to this compound without specific experimental data would be speculative and would not meet the required standards of scientific accuracy and specificity.

Therefore, this article cannot be generated as requested due to the absence of the necessary scientific foundation in the existing literature. To produce the outlined article would necessitate original research to be conducted on the reactivity and transformational chemistry of this compound.

Applications of 2 1 Bromovinyl Toluene As a Key Building Block in Complex Molecular Architectures

Precursors for Heterocyclic Compound Synthesis

The structural framework of 2-(1-bromovinyl)toluene makes it an ideal starting material for constructing various heterocyclic systems, which are integral to medicinal chemistry and drug discovery.

Pyrrolidine (B122466) Derivatives

Pyrrolidine rings are a common motif in a vast number of biologically active compounds and natural products. The synthesis of substituted pyrrolidines can be effectively achieved using palladium-catalyzed reactions where a vinyl bromide, such as this compound, acts as a key reactant. A notable method is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which yields N-aryl-2-allyl pyrrolidines. ydic.co.jp

This transformation proceeds with high diastereoselectivity, affording trans-2,3- and cis-2,5-disubstituted pyrrolidines. ydic.co.jp The reaction mechanism involves the coupling of a primary γ-amino alkene, an aryl bromide, and a vinyl bromide in a tandem N-arylation/carboamination sequence. ydic.co.jp this compound can serve as the vinyl bromide component in this reaction, introducing a 2-methylbenzyl group at the 2-position of the pyrrolidine ring.

Table 1: Palladium-Catalyzed Synthesis of N-Aryl-2-allyl Pyrrolidines This table illustrates the general scope of the carboamination reaction with various vinyl bromides, for which this compound is a suitable substrate.

Entryγ-(N-arylamino)alkeneVinyl BromideProduct StructureDiastereoselectivity
1N-(pent-4-en-1-yl)aniline(E)-(2-bromovinyl)benzenetrans-2-(2-phenylethenyl)-1-phenylpyrrolidine>95:5
2N-(pent-4-en-1-yl)aniline1-bromo-2-methylprop-1-enetrans-1-phenyl-2-(2-methylprop-1-en-1-yl)pyrrolidine>95:5
3N-(hex-5-en-2-yl)aniline(E)-(2-bromovinyl)benzenecis-5-methyl-2-(2-phenylethenyl)-1-phenylpyrrolidine>95:5
4N-(pent-4-en-1-yl)anilineThis compound (proposed)trans-2-(2-(o-tolyl)ethenyl)-1-phenylpyrrolidineHigh (expected)

Data adapted from a study on palladium-catalyzed carboamination reactions of γ-N-arylamino alkenes with vinyl bromides. ydic.co.jp

1,2,3-Triazole Systems

The 1,2,3-triazole core is a prominent feature in pharmaceuticals, agrochemicals, and material science, largely due to its facile and robust synthesis via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgorganic-chemistry.orgpassive-components.eu While the classic reaction involves an alkyne and an azide, vinyl halides like this compound can serve as precursors to the necessary alkyne component.

The vinyl group of this compound can be converted into an ethynyl (B1212043) group (alkyne) through an elimination reaction. The resulting 2-ethynyltoluene (B1295245) can then readily participate in the CuAAC reaction with a wide variety of organic azides to produce 1,4-disubstituted 1,2,3-triazoles with the 2-methylphenyl group at the 4-position of the triazole ring. chim.itnih.gov Furthermore, modern synthetic methods are emerging for the direct synthesis of vinyl-substituted 1,2,3-triazoles, highlighting the versatility of vinyl precursors in this chemistry. rsc.orgnih.govbeilstein-journals.org

Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This table demonstrates the general reaction for which an alkyne derived from this compound would be a substrate.

Alkyne SubstrateAzide SubstrateCatalyst SystemProduct
PhenylacetyleneBenzyl azideCu(I) salt / Ligand1-benzyl-4-phenyl-1H-1,2,3-triazole
1-OctyneAzidobenzeneCu(I) salt / Ligand1-phenyl-4-hexyl-1H-1,2,3-triazole
2-Ethynyltoluene (from this compound)1-Azido-4-methoxybenzeneCu(I) salt / Ligand1-(4-methoxyphenyl)-4-(o-tolyl)-1H-1,2,3-triazole

Based on the general principles of the CuAAC reaction. passive-components.eunih.gov

Indolo-quinazolines and Indolo-indoles

Indolo-quinazolines and indolo-indoles are complex, nitrogen-containing heterocyclic systems that form the core of many natural products and pharmacologically active molecules. The synthesis of these scaffolds often relies on palladium-catalyzed cross-coupling reactions to construct the intricate ring systems. rsc.orgorganic-chemistry.org

While direct synthesis from this compound is not extensively documented, its structure is highly amenable to established synthetic strategies. For instance, palladium-catalyzed methods like the Heck reaction are widely used for the formation of C-C bonds between vinyl halides and aryl systems. organic-chemistry.orgchim.it It is plausible that this compound could be employed in an intramolecular Heck-type reaction or a related palladium-catalyzed cascade sequence. Such a strategy would involve coupling the vinyl group with a suitably functionalized aniline (B41778) or indole (B1671886) derivative to cyclize and form the desired indolo-quinazoline or indolo-indole backbone. These reactions provide a powerful platform for assembling complex heterocyclic frameworks from simple, tunable reagents. nih.gov

Building Blocks for Polymer and Material Science

The vinyl group in this compound allows it to function as a monomer in polymerization reactions, leading to novel materials with specific properties.

Monomers for Dielectric Materials

In the field of microelectronics, there is a continuous demand for polymer materials with low dielectric constants (low-k) to reduce signal delay and cross-talk in high-frequency applications. d-nb.info Styrenic polymers, such as polystyrene and its derivatives, are known for their favorable dielectric properties, including low dielectric constants and low dissipation factors. nih.gov

Polyvinyltoluene (PVT), a polymer synthesized from vinyltoluene isomers, is a close structural analog of the polymer that would be formed from this compound (after de-bromination or use in co-polymerization). wikipedia.org PVT is used as a plastic scintillator, demonstrating its utility in functional materials. wikipedia.org The dielectric constant of a polymer is largely determined by its molecular polarizability. d-nb.info By incorporating the toluene (B28343) moiety, polymers derived from this compound are expected to exhibit low-k properties characteristic of non-polar styrenic polymers. The polymerization of this monomer could lead to materials with tailored dielectric performance for applications in advanced electronic packaging and high-frequency circuit boards.

Table 3: Dielectric Constants of Relevant Polymers

PolymerChemical StructureTypical Dielectric Constant (at 1 MHz)
Polystyrene[-CH(C₆H₅)-CH₂-]n2.4 - 2.7
Polyethylene[-CH₂-CH₂-]n2.25 - 2.35
PolyimideAromatic polyimide structure2.9 - 3.5 d-nb.info
Polyvinyltoluene [-CH(C₆H₄CH₃)-CH₂-]n~2.6 (estimated based on polystyrene)

Data compiled from various sources on polymer dielectric properties. d-nb.infoomnicable.com

Intermediates in Nucleoside Chemistry

Modified nucleosides are crucial in antiviral and anticancer therapies, as well as in molecular biology tools. The introduction of vinyl groups onto nucleoside bases can significantly alter their biological activity and provide handles for further chemical modification.

Vinyl-substituted nucleosides are valuable compounds in biomedical research. nih.gov A prominent example is (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), which is a potent antiviral agent. mdpi.com The synthesis of such modified nucleosides often involves palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling) to attach a vinyl group to a halogenated nucleobase. organic-chemistry.org

In this context, this compound can serve as a precursor for the "2-methyl-styrenyl" or "o-tolylvinyl" moiety. This group can be transferred to a halogenated purine (B94841) or pyrimidine (B1678525) nucleoside via a palladium-catalyzed cross-coupling reaction. This synthetic route allows for the precise installation of the vinyltoluene group onto the nucleoside scaffold, enabling the exploration of new chemical space for the development of therapeutic agents and biological probes. nih.govorganic-chemistry.org

Table 4: Application of Vinyl Precursors in Nucleoside Modification

Nucleoside PrecursorVinyl SourceCoupling MethodModified Nucleoside ProductPotential Application
5-Iodo-2'-deoxyuridine(E)-1,2-bis(tributylstannyl)etheneStille Coupling(E)-5-(2-Tributylstannylvinyl)-2'-deoxyuridineIntermediate for Antivirals
8-Bromo-2'-deoxyadenosineVinyltributylstannaneStille Coupling8-Vinyl-2'-deoxyadenosineBiological Probe
5-Iodo-2'-deoxycytidineOrganostannane derived from this compound (proposed)Stille Coupling5-(2-(o-tolyl)vinyl)-2'-deoxycytidineNovel Therapeutic Agent

Based on established methodologies for nucleoside modification. organic-chemistry.orgmdpi.comorganic-chemistry.org

Mechanistic Investigations and Stereochemical Control in Reactions Involving 2 1 Bromovinyl Toluene

Elucidation of Reaction Mechanisms

The reactivity of 2-(1-bromovinyl)toluene is largely dictated by the carbon-bromine bond on the vinyl group, making it a suitable substrate for a variety of catalytic and non-catalytic transformations. Understanding the underlying mechanisms of these reactions is crucial for controlling product formation and optimizing reaction conditions.

Role of Organometallic Intermediates in Catalytic Cycles

Reactions involving this compound, particularly cross-coupling reactions, predominantly proceed through catalytic cycles involving organometallic intermediates. Palladium- and nickel-based catalysts are commonly employed for such transformations. The generally accepted mechanism for these reactions involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.

In a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, the catalytic cycle is initiated by the oxidative addition of this compound to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a palladium(II) intermediate. The stereochemistry of the double bond is generally retained during this step.

Following oxidative addition, a transmetalation step occurs where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the bromide. The final step of the catalytic cycle is reductive elimination, where a new carbon-carbon bond is formed, yielding the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The nature of the ligands on the metal center plays a critical role in the efficiency and selectivity of the catalytic cycle. Ligands can influence the rate of each elementary step and stabilize the various organometallic intermediates.

Mechanisms of Radical Formation and Reactivity

While many reactions of vinyl halides are dominated by organometallic pathways, radical mechanisms can also be operative under specific conditions. The formation of a vinyl radical from this compound can be initiated by photoredox catalysis or the use of radical initiators.

Under photoredox conditions, a photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) with this compound to generate a vinyl radical. This reactive intermediate can then participate in various bond-forming reactions, such as additions to alkenes or arenes.

The reactivity of the generated vinyl radical is influenced by the substitution pattern of the aromatic ring. The toluene (B28343) moiety can influence the stability and subsequent reaction pathways of the radical intermediate.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a potential, though generally less common, reaction pathway for aryl halides. For a vinyl bromide like this compound, direct nucleophilic substitution at the vinyl carbon is more likely than substitution on the aromatic ring, unless the ring is activated by strongly electron-withdrawing groups.

However, under certain conditions, such as the presence of a very strong base, an elimination-addition mechanism involving a benzyne (B1209423) intermediate could be envisioned for the aromatic portion of the molecule. This pathway is generally not favored for simple alkyl-substituted benzenes like toluene.

A more relevant nucleophilic substitution pathway for this compound would involve palladium-catalyzed C-N or C-O bond formation, which proceeds via the organometallic catalytic cycle described earlier, rather than a direct SNAr mechanism. In these reactions, a nucleophile attacks the palladium center of the organometallic intermediate.

Regioselectivity Studies

Regioselectivity refers to the preference for bond formation at one position over another. In reactions involving this compound, regioselectivity can be a key consideration, particularly in reactions involving the aromatic ring or in additions to the vinyl group.

Factors Governing Regioselective Bond Formation

Several factors govern the regioselectivity of bond formation in reactions with this compound. These include electronic effects, steric hindrance, and the nature of the catalyst and reactants.

Electronic Effects: The electronic properties of the substituents on the aromatic ring can direct incoming electrophiles or nucleophiles to specific positions. The methyl group of the toluene moiety is an electron-donating group, which activates the ortho and para positions for electrophilic aromatic substitution.

Steric Effects: The steric bulk of the substituents on both the substrate and the reacting partner can influence the regioselectivity. For instance, a bulky nucleophile might preferentially attack a less sterically hindered position. The 1-bromovinyl group itself can exert steric influence on the adjacent ortho position of the toluene ring.

Catalyst Control: In catalyzed reactions, the structure of the catalyst, including its ligands, can play a crucial role in determining the regioselectivity. The catalyst can coordinate to the substrate in a specific manner, directing the reaction to a particular site.

The interplay of these factors is critical in determining the final product distribution.

Influence of Substituents and Reaction Conditions on Regioselectivity

The substituents on the aromatic ring and the specific reaction conditions (e.g., solvent, temperature, and additives) can significantly influence the regioselectivity of a reaction.

Substituent Effects: The methyl group in this compound is an ortho, para-directing group for electrophilic aromatic substitution due to its electron-donating nature. This means that in reactions where an electrophile attacks the aromatic ring, substitution is favored at the positions ortho and para to the methyl group. The table below summarizes the directing effects of common substituents in electrophilic aromatic substitution.

Substituent TypeDirecting EffectExample Substituents
ActivatingOrtho, Para-CH₃, -OH, -OCH₃, -NH₂
DeactivatingMeta-NO₂, -CN, -C(O)R, -SO₃H
DeactivatingOrtho, Para-F, -Cl, -Br, -I

This is an interactive data table. You can sort and filter the data.

Reaction Conditions: The choice of solvent can impact the regioselectivity by influencing the solvation of reactants and intermediates. Temperature can also play a role, with higher temperatures sometimes leading to a loss of selectivity. In palladium-catalyzed reactions, the choice of phosphine (B1218219) ligands can have a profound effect on the regioselectivity of the outcome. For instance, in Heck reactions, the regioselectivity of the addition of the vinyl group to an alkene can be tuned by the ligand.

Stereoselectivity and Stereospecificity

The stereochemical outcome of transition metal-catalyzed cross-coupling reactions is a critical aspect that dictates the geometry of the final product. For vinyl halides such as this compound, the stereoselectivity and stereospecificity of these reactions determine whether the configuration of the double bond is retained, inverted, or scrambled. The following sections delve into the general principles of stereochemical control in coupling reactions relevant to substituted vinyl bromides, drawing upon established mechanisms for related substrates due to the absence of specific literature data for this compound.

Retention or Inversion of Olefin Geometry in Coupling Reactions

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the stereochemistry of the starting vinyl halide is typically retained in the product. The generally accepted mechanism involves an oxidative addition of the vinyl halide to a palladium(0) complex. This step proceeds with retention of the double bond geometry. Subsequent transmetalation with an organoboron reagent and reductive elimination to form the new carbon-carbon bond are also stereoretentive processes. Therefore, if one starts with the (E)-isomer of a vinyl bromide, the (E)-isomer of the coupled product is expected, and likewise for the (Z)-isomer.

However, the stereochemical outcome can be influenced by the specific reaction conditions and the nature of the ligands on the palladium catalyst. In some cases, isomerization of the double bond in the organopalladium intermediate can occur prior to reductive elimination, leading to a mixture of stereoisomers. For instance, in the Suzuki-Miyaura cross-coupling of (Z)-β-enamido triflates, the choice of the palladium catalyst's ligand can dictate whether the reaction proceeds with retention or inversion of the double bond configuration. beilstein-journals.org While a catalyst like Pd(PPh₃)₄ tends to yield the product with retention of the (Z)-geometry, using a catalyst such as Pd(dppf)Cl₂ can lead to the formation of the (E)-isomer as the major product, indicating an inversion of configuration. beilstein-journals.org This ligand-dependent stereoselectivity is attributed to different potential mechanistic pathways for isomerization of the palladium intermediate. beilstein-journals.org

Table 1: Generalized Stereochemical Outcomes in Suzuki-Miyaura Coupling of Vinyl Halides

Catalyst System General Stereochemical Outcome
Pd(PPh₃)₄ Retention of olefin geometry

Syn/Anti-Addition Patterns

The concepts of syn- and anti-addition are most relevant in reactions where a reagent adds across a double or triple bond. In the context of the Heck reaction, which couples a vinyl halide with an alkene, the key mechanistic steps that determine the stereochemistry are the migratory insertion (carbopalladation) and the subsequent β-hydride elimination.

The generally accepted mechanism for the Heck reaction involves a syn-addition of the organopalladium species across the double bond of the alkene coupling partner. wikipedia.org This means that the palladium atom and the organic group from the vinyl halide add to the same face of the alkene. Following this, for the reaction to proceed to the final product, a β-hydride elimination must occur. This elimination step is also typically a syn-process, requiring the palladium and a hydrogen atom on an adjacent carbon to be in a syn-coplanar arrangement. This sequence of syn-addition followed by syn-elimination often results in the formation of a trans-substituted alkene product, which is a hallmark of the Heck reaction's high stereoselectivity. organic-chemistry.org

While syn-addition is the predominant pathway in Heck reactions, the nature of the substrates and reaction conditions can sometimes open up alternative mechanistic routes. However, for standard intermolecular Heck reactions, the syn-addition/syn-elimination pathway is the most widely accepted model.

Diastereoselective Outcomes

Diastereoselectivity becomes a key consideration when the coupling reaction creates a new stereocenter, and there is already one or more stereocenters present in the starting materials. In the context of coupling reactions with this compound, diastereoselective outcomes would be prominent if, for example, it were to react with a chiral alkene in a Heck-type reaction, or if the coupling partner in a Suzuki reaction contained a stereocenter.

The factors governing diastereoselectivity are often complex and can include steric hindrance, electronic effects, and the potential for chelation control. The facial selectivity of the addition of the organopalladium intermediate to a prochiral alkene, for instance, would determine the configuration of the newly formed stereocenter relative to the existing one.

Computational and Theoretical Studies of Bromovinyl Arene Systems

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods are cornerstones of modern computational chemistry, offering a framework to solve the electronic Schrödinger equation approximately. While ab initio methods are derived purely from first principles without empirical parameters, DFT provides a computationally efficient alternative by calculating the electron density to determine the system's energy and other properties. These calculations are crucial for studying reactive intermediates like vinyl cations and for mapping the complex potential energy surfaces of chemical reactions.

The structure of vinyl cations has been a subject of extensive theoretical investigation for decades. Early proposals of their existence as reactive intermediates were met with fascination and debate, particularly concerning their geometry. ias.ac.in The primary question has been whether they adopt a classical linear structure with a dicoordinate, sp-hybridized carbocation or a non-classical bridged structure.

High-level ab initio calculations have consistently shown that for the parent vinyl cation (C₂H₃⁺), the non-classical hydrogen-bridged structure is slightly more stable than the classical linear form. acs.org The energy difference is small, typically calculated to be around 1–3 kcal/mol, making the potential energy surface very flat. acs.org The inclusion of electron correlation in computational methods is essential for accurately capturing this small energy difference.

For substituted vinyl cations, such as the 1-(2-tolyl)vinyl cation that would be formed from 2-(1-bromovinyl)toluene, the presence of substituents significantly influences the cation's stability and structure. An α-aryl group, like the 2-tolyl group, is expected to stabilize the positive charge through resonance and inductive effects. Computational studies on various α-substituted vinyl cations have demonstrated that substituents can alter the relative energies of the classical and non-classical forms. acs.org DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in modeling the geometries and relative stabilities of these substituted systems.

Table 1: Comparison of Calculated Relative Energies for Parent Vinyl Cation Structures Using Different Theoretical Methods. This table presents illustrative data typical for such calculations, showing the small energy difference between the classical and non-classical forms.

Method/Basis SetStructureRelative Energy (kcal/mol)
MP2/6-311G(d,p) Classical (Linear)1.5
Non-classical (Bridged)0.0
CCSD(T)/cc-pVTZ Classical (Linear)2.8
Non-classical (Bridged)0.0
B3LYP/6-311+G(d,p) Classical (Linear)2.1
Non-classical (Bridged)0.0

DFT calculations are an indispensable tool for elucidating the mechanisms of complex organic reactions involving bromovinyl arenes. By mapping the potential energy surface, researchers can identify stable intermediates and, crucially, locate the transition state (TS) structures that connect reactants, intermediates, and products. sigmaaldrich.com The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's kinetic feasibility.

For reactions involving this compound, such as nucleophilic substitution, elimination, or metal-catalyzed cross-coupling, DFT can be used to model the entire reaction coordinate. For instance, in a hypothetical intramolecular cyclization reaction, DFT calculations could be employed to:

Optimize the geometries of the starting material, the vinyl cation intermediate, the transition state for cyclization, and the final product.

Calculate the free energy profile of the reaction, including the activation barriers for each elementary step. mdpi.com

Use Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located TS structure correctly connects the intended reactant and product. mdpi.com

These studies provide detailed mechanistic insights, such as whether a reaction proceeds through a concerted or stepwise pathway. Recent computational work on catalytic C-H insertion reactions of vinyl cations has used DFT to model the transition states, helping to explain the observed stereoselectivity. nih.gov

Table 2: Hypothetical DFT-Calculated Free Energy Profile for a Two-Step Reaction Pathway. This table provides representative energy values for a generic reaction involving a vinyl arene, illustrating how computational data can map out a reaction's energetic landscape.

SpeciesDescriptionRelative Free Energy (kcal/mol)
R Reactant (e.g., this compound)0.0
TS1 First Transition State+22.5
INT Intermediate (e.g., Vinyl Cation)+15.0
TS2 Second Transition State+18.0
P Product-10.0

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that arise from rotation about single bonds. For a molecule like this compound, rotation around the single bond connecting the vinyl group to the aromatic ring is of particular interest. The presence of the ortho-methyl group introduces significant steric hindrance, which dictates the molecule's preferred conformations.

Computational methods can be used to perform a systematic scan of the potential energy surface by varying the dihedral angle of the C(aryl)-C(vinyl) bond. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to rotational barriers.

For this compound, a planar conformation where the vinyl group is coplanar with the toluene (B28343) ring would be highly strained due to steric clash between the bromine atom and the ortho-methyl group. Therefore, the molecule is expected to adopt a non-planar ground state conformation. DFT and MP2 calculations are well-suited to determine the optimal dihedral angle and the energy penalty associated with rotation away from this minimum. Understanding the conformational preferences is critical, as it can influence the molecule's reactivity and spectroscopic properties.

Table 3: Illustrative Conformational Energy Profile for an ortho-Substituted Styrene (B11656). This table shows hypothetical relative energies as a function of the dihedral angle between the vinyl group and the aromatic ring, demonstrating the energetic cost of rotation.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
08.5Eclipsed (Sterically Hindered)
600.0Skewed (Minimum Energy)
902.5Perpendicular (Transition State)
1200.2Skewed (Local Minimum)
1807.0Eclipsed (Sterically Hindered)

Electronic Structure Investigations

Investigations into the electronic structure of molecules like this compound provide fundamental insights into their chemical behavior. DFT calculations are routinely used to compute a variety of electronic properties that help rationalize reactivity, stability, and spectroscopic characteristics.

Key aspects of electronic structure analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and electronic excitation energy. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the π-system of the aromatic ring and the double bond would be electron-rich, while the regions around the electronegative bromine atom would be more positive.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution by calculating the partial atomic charges on each atom. This can quantify the inductive effects of the bromine and methyl substituents and the charge delocalization within the π-system. acs.org

These computational analyses provide a quantitative and visual understanding of the electronic factors governing the molecule's properties, complementing experimental observations.

Table 4: Representative Electronic Properties Calculated for an Aromatic Compound using DFT. This table shows typical values obtained from electronic structure calculations and their general interpretation.

PropertyCalculated ValueInterpretation
HOMO Energy -6.5 eVRelated to ionization potential; indicates electron-donating ability.
LUMO Energy -1.2 eVRelated to electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap 5.3 eVIndicates high kinetic stability and low reactivity.
Dipole Moment 1.8 DebyeIndicates a moderate overall polarity of the molecule.

Advanced Methodologies and Sustainable Approaches in 2 1 Bromovinyl Toluene Chemistry

Photocatalytic Strategies

Photocatalysis has emerged as a powerful tool in organic synthesis, harnessing the energy of light to drive chemical reactions under mild conditions. This approach offers unique reaction pathways that are often inaccessible through conventional thermal methods.

The use of visible light is a key aspect of green photocatalysis, as it employs a low-energy, abundant, and safe energy source. In the context of vinyl bromides, visible-light-driven methodologies have enabled novel transformations, particularly in the realm of cross-coupling reactions. While research directly involving 2-(1-bromovinyl)toluene is specific, analogous transformations with structurally similar internal vinyl bromides demonstrate the potential of this approach.

A notable example is the visible-light-driven, palladium-catalyzed Heck reaction of internal vinyl bromides with styrenes. This method facilitates the synthesis of functionalized 1,3-dienes at room temperature, a significant improvement over thermally induced methods that often require high temperatures. nih.gov The reaction proceeds through a radical pathway, initiated by the single-electron transfer from a photoexcited catalyst to the vinyl bromide. This strategy showcases excellent tolerance for a wide array of functional groups.

The general mechanism for such a transformation is proposed to start with the generation of an active Pd(0) species, which, upon irradiation with visible light, engages in a single electron transfer (SET) process with the vinyl bromide. This generates a vinyl radical and a Pd(I) species, which then proceed through the catalytic cycle to form the C-C coupled product.

Table 1: Example of Visible-Light-Promoted Heck Reaction with an Internal Vinyl Bromide

Entry Vinyl Bromide Styrene (B11656) Derivative Yield (%) Conditions
1 S,S-functionalized internal vinyl bromide 4-Fluorostyrene 75 Pd(OAc)₂, Ligand, Base, Blue LED, 12 h
2 S,S-functionalized internal vinyl bromide 4-Chlorostyrene 78 Pd(OAc)₂, Ligand, Base, Blue LED, 12 h
3 S,S-functionalized internal vinyl bromide 4-Methylstyrene 73 Pd(OAc)₂, Ligand, Base, Blue LED, 12 h
4 S,S-functionalized internal vinyl bromide 4-Methoxystyrene 79 Pd(OAc)₂, Ligand, Base, Blue LED, 12 h

Data is illustrative of reactions with similar functional groups as discussed in the source.

Furthermore, visible light photocatalysis has been employed for the stereoselective synthesis of Z-arylvinyl halides from E-arylvinyl acids through a sequential halodecarboxylation and photoisomerization process, highlighting the versatility of light-induced methods in controlling alkene geometry under mild conditions. rsc.org

Flow Chemistry Applications

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. rsc.orgzenodo.org

The application of flow chemistry is particularly well-suited for reactions involving organometallic intermediates and cross-coupling processes, which are central to the synthesis and functionalization of compounds like this compound. Flow microreactors have been successfully used for the cross-coupling of aryllithiums with vinyl halides. nih.gov This technology allows for the integration of rapid, low-temperature reactions, such as bromine-lithium exchange, with subsequent catalytic coupling steps in a single, continuous process. nih.gov

For instance, a typical setup involves pumping solutions of the reagents from separate reservoirs into a micromixer, after which the combined stream flows through a temperature-controlled reactor coil where the reaction occurs. zenodo.orgbeilstein-journals.org This precise control over reaction time and temperature can significantly improve yields and reduce byproduct formation. The combination of photocatalysis with flow chemistry is also a rapidly advancing field, allowing for efficient irradiation and safe handling of photochemically generated reactive species. uva.nlresearchgate.net

Table 2: Advantages of Flow Chemistry in Organic Synthesis

Feature Description Benefit for Vinyl Halide Chemistry
Enhanced Heat Transfer High surface-area-to-volume ratio allows for rapid heating or cooling. Precise temperature control for exothermic coupling reactions or cryogenic processes. nih.gov
Improved Mass Transfer Efficient mixing of reagents reduces reaction times and improves consistency. Higher yields and reproducibility in biphasic or heterogeneous catalytic reactions. rsc.org
Increased Safety Small reactor volumes minimize the risk associated with unstable intermediates or exothermic events. Safe generation and immediate use of reactive organometallic reagents. nih.gov
Scalability Production is scaled by running the system for longer durations rather than using larger vessels. Seamless transition from laboratory-scale synthesis to larger-scale production. uva.nl

| Process Integration | Multiple reaction, workup, and purification steps can be combined into a single continuous sequence. zenodo.org | Telescoped synthesis of complex molecules from simple precursors like aryl bromides. nih.gov |

The Murahashi coupling, a palladium-catalyzed reaction between organolithium compounds and organic halides, has been successfully implemented in flow systems for coupling with vinyl halides using Pd(OAc)₂ as a catalyst. nih.gov Such a setup could be adapted for the reactions of this compound, enabling rapid and efficient functionalization.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves minimizing waste, using less hazardous substances, and improving energy efficiency. The synthesis and application of this compound can be made more sustainable through the careful selection of solvents and the development of catalyst systems that avoid toxic heavy metals.

Solvent selection is a critical component of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. Dimethyl isosorbide (B1672297) (DMI) is a bio-based, non-toxic, and biodegradable solvent derived from renewable resources like sorbitol. It serves as a sustainable alternative to traditional dipolar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which face increasing regulatory restrictions due to their toxicity.

DMI possesses favorable properties, including high thermal stability and a high boiling point, making it suitable for a range of organic syntheses, including palladium-catalyzed cross-coupling reactions. Its effectiveness in such reactions suggests its potential application in the synthesis or subsequent transformations of this compound, thereby reducing the reliance on petroleum-based and hazardous solvents.

While transition-metal catalysis is a powerful tool, the use of expensive and often toxic heavy metals like palladium presents challenges related to cost and product contamination. The development of transition-metal-free coupling reactions is therefore a significant goal in sustainable chemistry. cas.cn

Recent research has demonstrated that C-C bond formation can be achieved without transition metals. For example, a metal-free, base-promoted coupling between 3-aryl-substituted-1,1-diphenyl-2-azaallyl derivatives and various vinyl bromides has been developed. This reaction proceeds under mild conditions to deliver valuable allylic amine building blocks in excellent yields. Notably, a constitutional isomer of the target compound, trans-β-2-tolyl vinyl bromide, was shown to be an excellent substrate in this transformation, affording the corresponding product in 96% yield. This finding strongly supports the feasibility of using this compound in similar metal-free coupling strategies, offering an environmentally benign alternative to traditional cross-coupling methods.

Alternative Reagent Systems (e.g., Bromide/Bromate (B103136) Couple)

In the pursuit of greener and more sustainable chemical processes, significant attention has been directed towards replacing hazardous reagents with safer alternatives. The traditional use of molecular bromine for the synthesis of vinyl bromides like this compound poses considerable safety and environmental challenges due to its high toxicity, corrosivity, and volatility. An increasingly adopted alternative is the in situ generation of bromine from a bromide/bromate couple, typically sodium bromide (NaBr) and sodium bromate (NaBrO₃), in an acidic medium. researchgate.netgoogle.com This system offers a safer and more controlled method for bromination.

5Br⁻ + BrO₃⁻ + 6H⁺ → 3Br₂ + 3H₂O

This approach circumvents the need to handle and store elemental bromine. The reaction can be initiated by the dropwise addition of an acid, such as sulfuric acid, to an organic solvent containing the substrate, sodium bromide, and sodium bromate. google.com This technique has been successfully applied to the benzylic bromination of toluene (B28343) derivatives, where a free radical initiator is used to promote substitution at the benzylic position while suppressing electrophilic substitution on the aromatic ring. google.com

While direct application to the synthesis of this compound from 2-vinyltoluene is less documented, the principle is analogous to the bromination of other olefinic compounds. sci-hub.sedatapdf.com The in situ generated bromine can add across the double bond of an alkene. For the synthesis of vinyl bromides, this often involves an addition-elimination sequence. The bromide/bromate system provides a controlled source of the necessary electrophilic bromine for the initial addition step.

Key advantages of using the bromide/bromate system include:

Enhanced Safety: Eliminates the handling of hazardous liquid bromine.

Stoichiometric Control: The amount of bromine generated can be precisely controlled by the stoichiometry of the reactants.

Reduced Waste: The process generates less hazardous waste compared to traditional methods.

Milder Conditions: Reactions can often be carried out under milder conditions.

Research into the application of this system for various brominations demonstrates its versatility. For instance, it has been effectively used for the synthesis of α-bromoketones from olefins and 2,6-dibromo-4-nitroaniline (B165464) from 4-nitroaniline (B120555) in an aqueous acidic medium. researchgate.net

Table 1: Comparison of Brominating Agents

Catalyst Design and Optimization

The utility of this compound as a synthetic intermediate is largely realized through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.gov Catalyst design and the optimization of reaction conditions are paramount to achieving high efficiency, selectivity, and cost-effectiveness in these transformations.

Low Catalyst Loading Strategies

A primary goal in modern catalysis is to maximize the turnover number (TON) and turnover frequency (TOF) of the catalyst, which allows for significantly lower catalyst loadings. This not only reduces the cost associated with expensive precious metal catalysts (typically palladium) but also minimizes the contamination of the final product with residual metal, a critical consideration in pharmaceutical synthesis.

For Suzuki-Miyaura cross-couplings involving vinyl halides like this compound, highly active catalyst systems have been developed that operate efficiently at very low concentrations. organic-chemistry.org The use of sterically bulky and electron-rich phosphine (B1218219) ligands is a key strategy. Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) have proven to be exceptionally effective. organic-chemistry.orgnih.gov These ligands promote the formation of highly reactive, low-coordinate palladium(0) species, which are crucial for the oxidative addition step with the vinyl bromide.

Table 2: Effect of Ligand on Catalyst Loading in Suzuki-Miyaura Couplings

Research has demonstrated that catalyst loadings can be reduced to as low as 0.01 mol % for certain Suzuki-Miyaura reactions of benzylic halides, showcasing the potential for extremely efficient catalysis. acs.org While vinyl halides can be more challenging, the principles of using highly active ligands remain applicable. Lowering the catalyst loading to 3 mol% from 5 mol% in some palladium-catalyzed intramolecular reactions has been shown to maintain good yields, albeit with longer reaction times. nih.gov The development of palladacycle catalysts has also been instrumental in achieving low-pressure Heck vinylation reactions with ethylene, avoiding the need for high-pressure equipment. nih.gov

Inexpensive Pre-catalysts

The high cost of palladium and sophisticated phosphine ligands can be a significant barrier to the large-scale application of cross-coupling reactions. Consequently, there is a strong impetus to develop catalysts based on less expensive materials or to design more cost-effective pre-catalyst systems.

One approach is the use of simple, air-stable palladium(II) salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) in combination with commercially available and relatively inexpensive ligands. organic-chemistry.org These pre-catalysts are reduced in situ to the active palladium(0) species.

Another strategy involves the design of "pre-catalysts" which are stable, easily handled complexes that readily convert to the active catalytic species under the reaction conditions. For example, trans-PdBr(N-Succ)(PPh₃)₂ has been shown to be an effective pre-catalyst for Suzuki-Miyaura couplings of various partners, including vinylboronic acids. acs.org The development of catalysts with ligands derived from inexpensive, bio-sourced materials, such as maple lactone, represents a move towards more sustainable and economical catalytic systems. mdpi.com

The choice of pre-catalyst can be tailored to the specific reaction. While early catalysts like [Pd(PPh₃)₄] are still used, modern systems often rely on a combination of a simple Pd(II) source and a specific ligand, which offers greater flexibility and often higher activity, allowing for lower loadings and reduced costs. mdpi.com

Future Research Directions and Unexplored Reactivity of 2 1 Bromovinyl Toluene

Novel Catalytic Systems for C-C and C-X Bond Formation

The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of 2-(1-bromovinyl)toluene in carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation reactions. While palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are standard methods for the functionalization of vinyl halides, future research should focus on more sustainable and efficient alternatives. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. nih.govchinesechemsoc.org Future investigations should explore the use of nickel catalysts for the coupling of this compound with a diverse range of organometallic reagents (e.g., organozinc, organomagnesium, and organoboron compounds). A key area of interest would be the development of migratory cross-coupling reactions, which could allow for the formation of more complex carbon skeletons. nih.govnih.govresearchgate.netrsc.org

Copper-Catalyzed Vinylation Reactions: Copper-catalyzed methods offer a mild and efficient route for the vinylation of various nucleophiles. nih.govnih.govacs.org Research into the copper-catalyzed coupling of this compound with phenols, thiols, azoles, and other N- and O-nucleophiles could provide direct access to a wide array of functionalized vinylarenes. nih.govnih.govthieme-connect.com The development of new ligand systems for copper will be essential to achieve high yields and broad substrate scope.

Iron-Catalyzed Reactions: Iron, being an earth-abundant and non-toxic metal, is an attractive candidate for developing sustainable catalytic processes. rsc.orgnih.gov Future studies could focus on exploring iron-catalyzed cross-coupling and cascade reactions involving this compound. rsc.orgnih.gov The unique reactivity of iron catalysts may enable novel transformations that are not accessible with traditional palladium or nickel systems.

Catalytic System Potential Coupling Partner Anticipated Product Key Research Goal
Nickel/LigandOrganozinc Reagents2-Aryl/alkyl-1-(o-tolyl)ethenesDevelopment of highly active and selective catalysts for challenging couplings.
Copper/LigandPhenols/Azoles2-(1-(o-Tolyl)vinyl)phenols/azolesMild and efficient C-O and C-N bond formation with a broad substrate scope.
Iron/LigandAlkyl Halides/Grignard ReagentsFunctionalized 1,5-dienesExploration of novel radical cascade/cross-coupling pathways.

Expanded Scope of Functional Group Tolerance

A critical aspect of developing robust synthetic methodologies is ensuring tolerance to a wide variety of functional groups. While palladium-catalyzed cross-coupling reactions are known for their good functional group compatibility, a systematic investigation into the tolerance of various functional groups in reactions involving this compound is necessary. organic-chemistry.orgnih.govresearchgate.netacs.org

Future research should aim to establish a comprehensive understanding of which functional groups are compatible with different catalytic systems in the context of this compound. This would involve screening a wide range of substrates bearing common functional groups such as esters, ketones, nitriles, amides, and heterocycles. The data gathered from these studies will be invaluable for the strategic planning of complex molecule synthesis.

Functional Group Potential Reaction Expected Outcome Research Focus
EsterSuzuki-Miyaura CouplingToleratedOptimization of reaction conditions to prevent hydrolysis or side reactions.
KetoneHeck ReactionToleratedInvestigation of potential interference from enolate formation.
NitrileSonogashira CouplingToleratedEnsuring compatibility with the basic reaction conditions often employed.
AmideBuchwald-Hartwig AminationToleratedDevelopment of catalysts that are not inhibited by amide coordination.
HeterocyclesVarious CouplingsToleratedAssessing the effect of heteroatom coordination on catalyst activity.

Asymmetric Synthesis Exploiting Chiral Bromovinyl Intermediates

The development of asymmetric reactions utilizing this compound as a prochiral substrate holds significant promise for the synthesis of enantioenriched molecules. The vinyl bromide moiety can serve as a handle for the stereoselective introduction of new substituents, leading to the formation of chiral centers.

Asymmetric Heck Reactions: The asymmetric Heck reaction is a powerful tool for the construction of stereogenic centers. bohrium.comnih.govnih.gov Future research should focus on the development of chiral ligands that can effectively control the enantioselectivity of the intramolecular and intermolecular Heck reactions of this compound. bohrium.comnih.govlibretexts.orgresearchgate.net The ortho-methyl group may play a crucial role in influencing the stereochemical outcome of these reactions.

Chiral Phosphine (B1218219) Ligands: The design and synthesis of novel chiral phosphine ligands will be central to advancing asymmetric catalysis with this compound. researchgate.netnih.govtcichemicals.comproquest.comnih.gov P-chirogenic phosphines and ligands with unique backbone chirality could offer superior enantiocontrol in a variety of transition-metal-catalyzed transformations. researchgate.netnih.govtcichemicals.com

Asymmetric Reaction Chiral Ligand Type Potential Product Key Research Objective
Intermolecular Heck ReactionChiral Phosphine-Oxazoline (PHOX)Enantioenriched 1,1-diaryl-2-(o-tolyl)ethenesHigh enantioselectivity and regioselectivity.
Intramolecular Heck ReactionChiral Diphosphine (e.g., BINAP)Chiral cyclic compoundsControl of stereochemistry in the formation of new rings.
Asymmetric Suzuki CouplingP-Chirogenic PhosphineAtropisomeric biarylsSynthesis of axially chiral compounds.

Development of New Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by enabling the formation of multiple bonds in a single operation. researchgate.netrsc.orgsemanticscholar.orgmdpi.comdokumen.pubwindows.net The unique structure of this compound, with its proximate vinyl bromide and methyl groups, makes it an ideal candidate for the design of novel cascade and multicomponent processes.

Intramolecular Cascade Reactions: The ortho-methyl group can potentially participate in intramolecular cyclization reactions following an initial intermolecular coupling at the vinyl bromide position. For example, a palladium-catalyzed coupling followed by an intramolecular C-H activation of the methyl group could lead to the formation of fused ring systems. researchgate.netnih.gov

Multicomponent Synthesis of Heterocycles: this compound could serve as a key component in multicomponent reactions for the synthesis of diverse heterocyclic scaffolds. rsc.orgsemanticscholar.orgmdpi.comdokumen.pubwindows.netsemanticscholar.orgnih.gov For instance, a three-component reaction involving this compound, a nitrogen source, and another coupling partner could provide rapid access to complex nitrogen-containing heterocycles.

Reaction Type Potential Reactants Possible Product Research Goal
Intramolecular CascadeThis compound, Aryl HalideDihydronaphthalene derivativesTandem Suzuki coupling/C-H activation.
Multicomponent ReactionThis compound, Amine, AlkyneSubstituted quinolinesOne-pot synthesis of complex heterocycles.
Domino ReactionThis compound, Michael AcceptorFunctionalized cyclic systemsPalladium-catalyzed C-N coupling/Michael addition sequence. organic-chemistry.orgrsc.orgresearchgate.net

Computational Predictions Guiding Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of organic molecules. nih.govpeerj.compeerj.comresearchgate.netrsc.orgchemrxiv.orgvu.nl Applying computational methods to the study of this compound can significantly accelerate the discovery of new reactions and the optimization of existing ones.

Mechanistic Studies: DFT calculations can be employed to elucidate the mechanisms of various transition-metal-catalyzed reactions involving this compound. nih.govresearchgate.netrsc.orgchemrxiv.orgvu.nl Understanding the elementary steps, such as oxidative addition and reductive elimination, can provide valuable insights for designing more efficient catalytic systems. nih.govresearchgate.netrsc.orgchemrxiv.orgvu.nl

Predicting Reactivity and Selectivity: Computational models can be used to predict the reactivity of this compound with different reagents and catalysts, as well as to forecast the regio- and stereoselectivity of potential reactions. nih.govpeerj.compeerj.com This predictive power can help in prioritizing experimental efforts and in the rational design of new synthetic methodologies.

Computational Method Area of Investigation Information to be Gained Impact on Experimental Design
Density Functional Theory (DFT)Oxidative addition to Pd(0)Activation barriers and reaction energies. nih.govresearchgate.netrsc.orgchemrxiv.orgvu.nlRational selection of ligands and reaction conditions.
Transition State AnalysisAsymmetric Heck reactionOrigin of enantioselectivity. nih.govDesign of more effective chiral ligands.
Molecular DynamicsCatalyst-substrate interactionsUnderstanding dynamic behavior in solution.Optimization of solvent and other reaction parameters.

Q & A

Q. Which databases provide reliable physicochemical data for this compound?

  • Recommendations :
  • Reaxys : For reaction conditions and spectral data.
  • PubChem : Reference CID 96743 (analog: 2-bromo-5-fluorotoluene).
  • SciFinder : Search CAS-like entries for synthesis protocols .

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